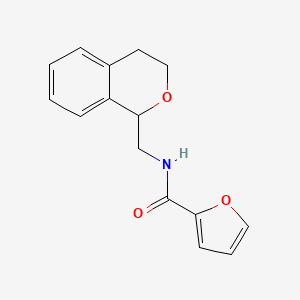

N-(Isochroman-1-ylmethyl)-2-furamide

Description

N-(Isochroman-1-ylmethyl)-2-furamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an isochroman moiety linked to a furamide group, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-15(13-6-3-8-18-13)16-10-14-12-5-2-1-4-11(12)7-9-19-14/h1-6,8,14H,7,9-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZMQXVXEVYQFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Isochroman-1-ylmethyl)-2-furamide typically involves the cross-dehydrogenative coupling of isochromans with nucleophiles. One method employs an electronically tuned nitroxyl radical catalyst to promote the oxidation of benzylic ethers, facilitating the formation of the C-N bond at ambient temperature . This method is advantageous due to its mild reaction conditions and high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and atom economy are often applied. This involves using environmentally benign reagents and catalysts, as well as optimizing reaction conditions to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(Isochroman-1-ylmethyl)-2-furamide undergoes various chemical reactions, including:

Substitution: The isochroman moiety can be functionalized through substitution reactions, often involving nucleophiles like sulfonamides.

Common Reagents and Conditions

Common reagents used in these reactions include nitroxyl radicals, sulfonamides, and various oxidizing agents. Reaction conditions are typically mild, often conducted at room temperature to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include functionalized isochromans and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

Therapeutic Applications

The primary applications of N-(Isochroman-1-ylmethyl)-2-furamide are centered around its use in treating neurological and psychiatric disorders.

1.1 Neurological Disorders

- Mechanism of Action : This compound has been shown to interact with various receptors involved in the central nervous system (CNS), including opioid receptors. Its structure allows it to penetrate the blood-brain barrier effectively, making it a candidate for treating conditions such as epilepsy, depression, and anxiety disorders .

- Case Studies : Research indicates that derivatives of this compound exhibit significant anti-nociceptive effects, suggesting potential use in pain management. For instance, modifications to enhance potency led to the identification of compounds that are effective in preclinical models for pain relief .

1.2 Psychiatric Disorders

- Applications : this compound may also be effective in managing psychiatric conditions such as schizophrenia and bipolar disorder. The compound's ability to modulate neurotransmitter systems is crucial for its therapeutic efficacy .

- Research Findings : Studies have highlighted its potential in treating treatment-resistant depression (TRD), where conventional therapies have failed. The compound's unique mechanism may provide an alternative pathway for alleviating symptoms associated with major depressive disorders .

Pharmaceutical Development

The pharmaceutical industry is actively exploring this compound for drug development.

2.1 Drug Formulations

- Composition : Formulations containing this compound are being developed to enhance bioavailability and therapeutic outcomes. These formulations often include a combination of the active ingredient with various excipients to optimize delivery systems .

- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of these formulations in diverse patient populations suffering from CNS disorders.

2.2 Structure-Activity Relationship (SAR) Studies

- Importance of SAR : Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic profile. Variations in side chains and functional groups can significantly affect receptor affinity and selectivity .

Research Insights

Recent studies have provided valuable insights into the pharmacological properties of this compound.

Mechanism of Action

The mechanism of action of N-(Isochroman-1-ylmethyl)-2-furamide involves its interaction with specific molecular targets. The compound’s isochroman moiety allows it to engage in oxidative transformations, often mediated by nitroxyl-type catalysts. These interactions facilitate the formation of new C-N bonds, contributing to its reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isochroman derivatives and N-heterocyclic compounds, such as:

Uniqueness

N-(Isochroman-1-ylmethyl)-2-furamide stands out due to its specific combination of the isochroman and furamide moieties. This unique structure imparts distinct chemical properties, making it more versatile and reactive compared to other similar compounds .

Biological Activity

N-(Isochroman-1-ylmethyl)-2-furamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of isochroman derivatives with 2-furamide. The structural formula can be represented as follows:

The synthesis typically involves a stepwise reaction where isochroman is reacted with appropriate amine derivatives under controlled conditions to yield the desired amide.

Antiviral Activity

Research has indicated that derivatives similar to this compound exhibit significant antiviral properties. For instance, hydrazone derivatives have shown comparable activity to established antiviral drugs such as Tamiflu against influenza virus strains, suggesting that modifications to the isochroman structure may enhance antiviral efficacy .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies have demonstrated that certain derivatives possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds are critical for determining their potential as antimicrobial agents.

| Compound | Staphylococcus aureus (ATCC 6538) | Escherichia coli (ATCC 25922) |

|---|---|---|

| This compound | 18 ± 0.1 µg/mL | 21 ± 0.1 µg/mL |

| Gentamicin | 24 ± 0.1 µg/mL | 26 ± 0.1 µg/mL |

The above table illustrates the comparative potency of this compound against standard bacterial strains relative to Gentamicin, a well-known antibiotic.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interfere with viral replication processes or disrupt bacterial cell wall synthesis, similar to other compounds in its class.

Case Studies and Research Findings

A series of studies have explored the biological activities of compounds related to this compound:

- Antiviral Studies : In vitro assays demonstrated that certain derivatives significantly inhibited viral replication in cell cultures, showing promise as potential therapeutic agents against viral infections .

- Cytotoxicity Tests : Evaluations on human cell lines have shown that while some derivatives possess strong antimicrobial and antiviral properties, they exhibit low cytotoxicity, indicating a favorable safety profile for further development .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of isochroman derivatives have revealed that specific substitutions on the isochroman ring can enhance biological activity, providing insights for future drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.